6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one

Description

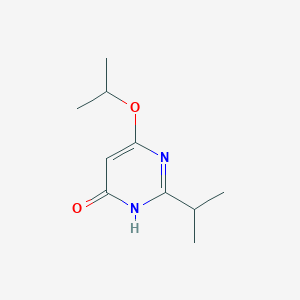

6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by an isopropoxy group at position 6 and an isopropyl substituent at position 2. Pyrimidinones are widely studied due to their pharmacological relevance, including enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-propan-2-yl-4-propan-2-yloxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)10-11-8(13)5-9(12-10)14-7(3)4/h5-7H,1-4H3,(H,11,12,13) |

InChI Key |

XCRNQDGRCLAOFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC(=O)N1)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of isopropylamine with a suitable pyrimidine precursor in the presence of a base such as sodium hydride. The reaction might be carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions might occur with halogenated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one would depend on its specific interactions with biological targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Pyrimidinone Derivatives

Research Findings and Implications

- Synthetic Challenges : Bulky isopropyl/isopropoxy groups may reduce reaction yields in one-pot syntheses, requiring tailored catalysts (e.g., zirconium-based systems) .

- Biological Activity: Pyrimidinones with electron-donating groups (e.g., hydroxymethyl) show enhanced solubility, whereas lipophilic variants (e.g., isopropoxy) may improve membrane permeability in drug design .

- Commercial Viability : Discontinuation of thioxo derivatives highlights the need for stable intermediates in large-scale synthesis .

Biological Activity

6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C12H18N2O2

- Structural Representation :

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function through:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to active or allosteric sites, preventing substrate binding or catalysis.

- Receptor Modulation : It may act as an agonist or antagonist in receptor binding assays, influencing downstream signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can lead to:

- Cell Viability Reduction : It has been observed to reduce cell viability in various cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, and melanoma.

- Mechanism of Action : The compound is believed to induce endoplasmic reticulum (ER) stress and activate the "unfolded protein response" (UPR), leading to apoptosis in cancer cells overexpressing Wolframin (WFS1) .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in inflammatory pathways. For example:

- Inhibition of NOX Enzymes : It may inhibit NADPH oxidases, which are crucial for reactive oxygen species (ROS) production in cells .

Case Studies

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

- Efficacy Against Tumors : The compound demonstrated pronounced efficacy in multiple xenograft models, leading to complete tumor regression in specific cases.

- Mechanistic Insights : Research suggests that the compound's ability to induce ER stress is a pivotal mechanism contributing to its anticancer effects.

- Potential for Combination Therapies : There is ongoing investigation into the use of this compound in combination with other therapeutic agents to enhance efficacy against resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.